L-Isoleucine-13C6,15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

202468-35-7 |

|---|---|

Molekularformel |

C6H13NO2 |

Molekulargewicht |

138.12 g/mol |

IUPAC-Name |

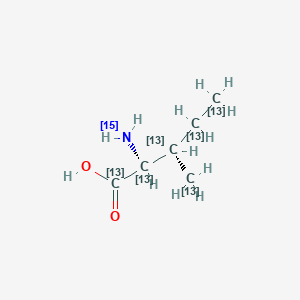

(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |

InChI-Schlüssel |

AGPKZVBTJJNPAG-JZHNXQILSA-N |

Isomerische SMILES |

[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH2] |

Kanonische SMILES |

CCC(C)C(C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L-Isoleucine-¹³C₆,¹⁵N: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. This document details its chemical properties, applications, and provides in-depth experimental protocols for its use in key research methodologies.

Introduction to L-Isoleucine-¹³C₆,¹⁵N

L-Isoleucine-¹³C₆,¹⁵N is a non-radioactive, heavy-isotope-labeled form of the essential amino acid L-isoleucine. In this molecule, all six carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope nitrogen-15 (¹⁵N). This labeling strategy results in a molecule that is chemically identical to its natural counterpart but has a significantly greater mass. This mass difference is the cornerstone of its utility in a variety of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The dual labeling with both ¹³C and ¹⁵N provides a distinct mass shift, which is highly advantageous for quantitative proteomics and metabolic flux analysis, allowing for clear differentiation from unlabeled or partially labeled molecules.

Physicochemical Properties

A summary of the key quantitative data for L-Isoleucine-¹³C₆,¹⁵N is presented in the table below, facilitating easy comparison of its properties.

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₁₃¹⁵NO₂ | --INVALID-LINK-- |

| Molecular Weight | 138.12 g/mol | --INVALID-LINK-- |

| Exact Mass | 138.098 g/mol | --INVALID-LINK-- |

| CAS Number | 202468-35-7 | --INVALID-LINK-- |

| Isotopic Purity (¹³C) | ≥98 atom % | --INVALID-LINK-- |

| Isotopic Purity (¹⁵N) | ≥98 atom % | --INVALID-LINK-- |

| Chemical Purity | ≥95% (CP) | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 168-170 °C | --INVALID-LINK-- |

Applications in Research

L-Isoleucine-¹³C₆,¹⁵N is a versatile tool employed in a range of sophisticated research applications:

-

Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing either the "light" (natural) or "heavy" (isotope-labeled) form of an essential amino acid. L-Isoleucine-¹³C₆,¹⁵N serves as the "heavy" standard. By combining lysates from cells grown under different conditions and analyzing the peptide ratios by mass spectrometry, researchers can accurately quantify changes in protein abundance.

-

Metabolic Flux Analysis (MFA): This compound is used as a tracer to delineate and quantify the flow of metabolites through various biochemical pathways. By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can gain insights into the activity of pathways such as the tricarboxylic acid (TCA) cycle and amino acid metabolism. This is particularly valuable in studying metabolic reprogramming in diseases like cancer.

-

Protein Turnover Studies: The rate of protein synthesis and degradation can be determined by monitoring the incorporation (pulse) and subsequent loss (chase) of L-Isoleucine-¹³C₆,¹⁵N in the proteome over time.

-

Internal Standard for Mass Spectrometry: Due to its distinct mass, it serves as an excellent internal standard for the accurate quantification of unlabeled L-isoleucine in complex biological samples.

-

NMR Spectroscopy: The ¹³C and ¹⁵N nuclei are NMR-active, making this labeled amino acid useful for structural and dynamic studies of proteins.

Key Signaling and Metabolic Pathways

L-Isoleucine is a branched-chain amino acid (BCAA) that plays a critical role in cellular metabolism. The diagram below illustrates the catabolic pathway of BCAAs, including isoleucine.

Caption: Catabolism of L-Isoleucine.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-Isoleucine-¹³C₆,¹⁵N.

SILAC for Quantitative Proteomics

The following diagram outlines the general workflow for a SILAC experiment.

An In-depth Technical Guide to L-Isoleucine-13C6,15N: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and core applications of L-Isoleucine-13C6,15N, a stable isotope-labeled amino acid crucial for advanced research in proteomics and metabolomics.

Core Chemical and Physical Properties

This compound is a non-radioactive, isotopically enriched form of the essential amino acid L-isoleucine. In this molecule, all six carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling results in a precise mass shift, making it an invaluable tracer in mass spectrometry-based analyses.

The key quantitative properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and databases.

| Property | Value | References |

| Molecular Formula | ¹³C₆H₁₃¹⁵NO₂ | [1][2][3] |

| Molecular Weight | 138.12 g/mol | [1][2][4][5][6][7] |

| Exact Mass | 138.112 Da | [6] |

| CAS Number | 202468-35-7 | [1][2][4][7][8] |

| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [2] |

| Chemical Purity | ≥95% (CP) | [1][2] |

| Physical Form | Solid, white to off-white powder | [1][9] |

| Melting Point | 168-170 °C (literature) | [1][2] |

| Optical Activity | [α]25/D +40.0°, c = 2 in 5 M HCl | [1][2] |

| Mass Shift (M+) | M+7 | [1][2] |

Applications in Research and Development

This compound is a critical tool in various research areas, primarily due to its utility as an internal standard and tracer in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[9] Its applications are central to quantitative proteomics and metabolic flux analysis, providing deep insights into cellular processes, disease mechanisms, and drug action.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the accurate relative quantification of proteins between different cell populations.[10][11][12] The methodology involves metabolically incorporating "light" (natural abundance) and "heavy" (isotope-labeled) amino acids into the proteomes of two distinct cell populations. This compound serves as a "heavy" amino acid in this context.

The general workflow for a SILAC experiment using this compound is depicted below.

Caption: General experimental workflow for a SILAC experiment.

-

Cell Culture and Labeling:

-

Select two populations of the same cell line.

-

Culture one population in "light" SILAC medium containing natural L-isoleucine.

-

Culture the second population in "heavy" SILAC medium, where natural L-isoleucine is replaced with this compound.

-

Ensure cells undergo a sufficient number of doublings (typically at least five) to achieve complete incorporation (>97%) of the labeled amino acid.[11][13] This can be verified by a preliminary mass spectrometry analysis.

-

-

Experimental Treatment:

-

Apply the desired experimental condition (e.g., drug treatment) to one cell population (typically the "heavy" labeled cells) while maintaining the other as a control.[14]

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations separately.

-

Lyse the cells using a suitable lysis buffer to extract the proteins.

-

Determine the protein concentration for each lysate using a standard protein assay.

-

-

Sample Mixing and Digestion:

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

-

-

Data Analysis:

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[18][19] By introducing a ¹³C-labeled substrate, such as this compound, into a biological system, researchers can trace the flow of the ¹³C atoms through the metabolic network.

The workflow for a 13C-MFA experiment involves several key stages, from experimental design to computational modeling and analysis.

Caption: Workflow for a 13C-Metabolic Flux Analysis experiment.

-

Experimental Design:

-

Define the metabolic network of interest and the specific fluxes to be quantified.[14]

-

Select the appropriate ¹³C-labeled tracer. In this case, this compound would be used to trace the catabolism of isoleucine.

-

-

Isotopic Labeling Experiment:

-

Culture cells in a defined medium containing this compound until they reach a metabolic and isotopic steady state.[14]

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolism to halt all enzymatic activity.[18]

-

Extract intracellular metabolites for analysis.

-

-

Analytical Measurement:

-

Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (GC-MS or LC-MS/MS) or NMR spectroscopy.[18] This provides the mass isotopomer distributions.

-

-

Metabolic Network Model Construction:

-

Construct a stoichiometric model of the relevant metabolic pathways.[14]

-

-

Flux Estimation:

-

Statistical Analysis:

-

Perform statistical analyses to assess the goodness-of-fit of the estimated fluxes and to calculate confidence intervals for each flux value.[14]

-

Isoleucine Catabolism and its Link to Central Carbon Metabolism

Caption: Isoleucine catabolism pathway feeding into the TCA cycle.

Conclusion

This compound is an indispensable tool for modern biological and biomedical research. Its well-defined chemical and physical properties, coupled with its utility in powerful analytical techniques like SILAC and 13C-MFA, enable researchers to gain unprecedented quantitative insights into complex biological systems. This guide provides a foundational understanding of its core characteristics and a detailed overview of its application in key experimental workflows, empowering scientists and drug development professionals to leverage this technology for their research endeavors.

References

- 1. agilent.com [agilent.com]

- 2. L -Isoleucine-13C6,15N 13C 98atom , 15N 98atom , 95 CP 202468-35-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]

- 8. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 20. mfa.vueinnovations.com [mfa.vueinnovations.com]

- 21. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

- 22. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. ttuhsc.edu [ttuhsc.edu]

A Technical Guide to the Synthesis of L-Isoleucine-¹³C₆,¹⁵N for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of applications in modern research, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based proteomics. The incorporation of ¹³C and ¹⁵N isotopes allows for the precise tracking and quantification of isoleucine metabolism, protein synthesis, and protein structure determination.

Overview of Synthesis Strategies

The synthesis of uniformly labeled L-Isoleucine-¹³C₆,¹⁵N primarily relies on two main strategies: microbial fermentation and chemo-enzymatic methods. The choice of method depends on factors such as desired yield, isotopic purity, cost, and available resources.

-

Microbial Fermentation: This approach utilizes microorganisms, such as Corynebacterium glutamicum or Escherichia coli, that are capable of overproducing L-isoleucine. By providing ¹³C-labeled glucose as the carbon source and ¹⁵N-labeled ammonium salts as the nitrogen source in the culture medium, the microorganisms incorporate the stable isotopes into the entire carbon skeleton and the amino group of L-isoleucine.

-

Chemo-enzymatic Synthesis: This strategy combines chemical synthesis to create labeled precursors with enzymatic reactions to achieve the final stereospecific conversion to L-isoleucine. This method can offer high isotopic purity and stereoselectivity. For instance, a labeled α-keto acid precursor can be enzymatically aminated using a dehydrogenase with a labeled nitrogen source.

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthesis and analysis of isotopically labeled L-isoleucine.

Table 1: Microbial Synthesis of L-[¹⁵N]Isoleucine

| Parameter | Value | Reference |

| Microorganism | Corynebacterium glutamicum (ATCC 13032) | [1] |

| ¹⁵N Source | [¹⁵N]Ammonium sulfate | [1] |

| Carbon Source | Glucose, α-ketobutyrate | [1] |

| Product Concentration | 120 µmol/mL | [1] |

| Isotopic Enrichment | 96 atom % ¹⁵N | [1] |

Table 2: Properties of Commercially Available L-Isoleucine-¹³C₆,¹⁵N

| Property | Value | Reference |

| Isotopic Purity | 98-99 atom % ¹³C, 98-99 atom % ¹⁵N | |

| Chemical Purity | ≥95% (CP) | |

| Molecular Weight | 138.12 g/mol | [2] |

| Melting Point | 168-170 °C | [3] |

| Optical Activity | [α]25/D +40.0°, c = 2 in 5 M HCl |

Experimental Protocols

Protocol 1: Microbial Synthesis of L-Isoleucine-¹³C₆,¹⁵N using Corynebacterium glutamicum

This protocol is adapted from the principles of microbial amino acid production.[1]

1. Pre-culture Preparation:

- Inoculate a single colony of Corynebacterium glutamicum into a seed medium containing standard glucose and ammonium sulfate.

- Incubate at 30°C with shaking until the culture reaches the late logarithmic growth phase.

2. Production Medium Preparation:

- Prepare the production medium containing:

- [¹³C₆]-Glucose (as the sole carbon source)

- [¹⁵N]-Ammonium sulfate (as the sole nitrogen source)

- α-Ketobutyrate

- Basal salts and vitamins.

3. Fermentation:

- Inoculate the production medium with the pre-culture.

- Incubate at 30°C with controlled pH and aeration for 48-72 hours.

4. Harvesting and Purification:

- Separate the bacterial cells from the culture supernatant by centrifugation.

- Purify L-Isoleucine-¹³C₆,¹⁵N from the supernatant using ion-exchange chromatography.

- Further purify the product by crystallization from an aqueous ethanol solution.

5. Analysis:

- Confirm the identity and isotopic enrichment of the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Chemo-enzymatic Synthesis of L-Isoleucine-¹³C₆,¹⁵N

This protocol is based on the enzymatic reductive amination of a labeled α-keto acid precursor.[4][5]

1. Synthesis of [¹³C₆]-α-keto-β-methylvalerate:

- Synthesize the fully ¹³C-labeled α-keto acid precursor, [¹³C₆]-α-keto-β-methylvalerate, through a multi-step chemical synthesis starting from commercially available ¹³C-labeled precursors.

2. Enzymatic Reductive Amination:

- Prepare a reaction mixture containing:

- [¹³C₆]-α-keto-β-methylvalerate

- [¹⁵N]-Ammonium chloride (¹⁵NH₄Cl)

- Leucine dehydrogenase (LeuDH)

- NADH (as a cofactor)

- A cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

- Incubate the reaction mixture at an optimal temperature (e.g., 37°C) and pH for the enzymes.

3. Product Purification:

- Terminate the reaction and remove the enzymes by ultrafiltration.

- Purify the resulting L-Isoleucine-¹³C₆,¹⁵N from the reaction mixture using ion-exchange chromatography.

4. Analysis:

- Verify the chemical purity, stereochemical purity, and isotopic enrichment of the synthesized L-Isoleucine-¹³C₆,¹⁵N using HPLC, NMR, and mass spectrometry.

Visualization of Workflows and Pathways

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of L-Isoleucine-¹³C₆,¹⁵N.

Microbial Fermentation Pathway

Caption: Biosynthetic pathway for L-Isoleucine-¹³C₆,¹⁵N in C. glutamicum.

Chemo-enzymatic Synthesis Workflow

Caption: A chemo-enzymatic approach for L-Isoleucine-¹³C₆,¹⁵N synthesis.

References

- 1. Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. journal.biochim.ro [journal.biochim.ro]

- 5. Enzymatic synthesis of some (15)N-labelled L-amino acids. | Sigma-Aldrich [merckmillipore.com]

The Biological Role of Labeled Isoleucine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological roles of labeled isoleucine, a powerful tool in modern biomedical research. From elucidating fundamental metabolic pathways to accelerating drug discovery, isotopically labeled isoleucine provides a window into the dynamic processes that govern cellular function and dysfunction. This document details its applications, presents quantitative data, outlines experimental protocols, and visualizes key signaling pathways to empower researchers in their scientific endeavors.

Core Biological Functions and Applications of Labeled Isoleucine

Isoleucine, an essential branched-chain amino acid (BCAA), is not only a fundamental building block for protein synthesis but also a critical signaling molecule.[1] Its isotopic labeling, typically with ¹³C or ¹⁵N, allows for precise tracking and quantification within complex biological systems.[2]

Key Applications:

-

Metabolic Flux Analysis (MFA): Labeled isoleucine is instrumental in ¹³C-MFA, a technique used to quantify the rates of metabolic reactions within a cell.[3][4] By tracing the incorporation of ¹³C from isoleucine into various metabolites, researchers can map the flow of carbon through central metabolic pathways.[5] This is crucial for understanding cellular metabolism in both normal and diseased states, such as cancer.[6]

-

Protein Synthesis and Turnover: The rate of protein synthesis can be determined by measuring the incorporation of labeled amino acids, including isoleucine, into newly synthesized proteins.[1][7] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize labeled amino acids to compare protein abundance between different cell populations, providing insights into cellular responses to various stimuli.[3][8]

-

Nutrient Signaling and mTOR Pathway: Isoleucine, along with other BCAAs, plays a significant role in activating the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[9][10] Labeled isoleucine can be used to probe the dynamics of this pathway in response to nutrient availability.

-

Drug Discovery and Development: Understanding how disease states alter isoleucine metabolism can reveal novel therapeutic targets.[11] Furthermore, labeled isoleucine can be incorporated into peptide-based drugs to enhance their stability and bioavailability.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing labeled isoleucine to investigate its impact on key cellular processes.

Table 1: Effect of Isoleucine on mTOR Signaling Pathway Components

| Cell Type | Treatment | Phosphorylated Protein | Fold Change (vs. Control) | Reference |

| MAC-T Cells | L-isoleucine supplementation | mTOR (Ser2448) | Increased (P < 0.05) | [12] |

| MAC-T Cells | L-isoleucine supplementation | S6K1 | Increased (P < 0.05) | [12] |

| MAC-T Cells | L-isoleucine supplementation | rpS6 | Increased (P < 0.05) | [12] |

| Bovine Mammary Tissue | L-isoleucine depletion | mTOR Phosphorylation | Decreased (P < 0.05) | [12] |

| Bovine Mammary Tissue | L-isoleucine depletion | rpS6 Kinase 1 (S6K1) | Decreased (P < 0.05) | [12] |

Table 2: Fractional Protein Synthesis Rates (FSR) in Response to Isoleucine Levels

| Cell/Tissue Type | Condition | FSR Change | Correlation with mTOR Phosphorylation | Reference |

| Bovine Mammary Tissue | L-isoleucine depletion | Declined (P = 0.01) | Positive (R = 0.64, P < 0.01) | [12] |

| Human Ileum (Control) | 3-6 hours post-infusion | 0.62 ± 0.06 %/h | Not Reported | [13] |

| Human Ileum (Control) | 6-10 hours post-infusion | 0.52 ± 0.08 %/h | Not Reported | [13] |

| Human Ileum (Post-surgery) | 3-6 hours post-infusion | 1.11 ± 0.14 %/h | Not Reported | [13] |

| Human Ileum (Post-surgery) | 6-10 hours post-infusion | 0.39 ± 0.13 %/h | Not Reported | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving labeled isoleucine.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for a SILAC experiment to compare protein abundance between two cell populations.

Materials:

-

SILAC-grade cell culture medium deficient in lysine and arginine (or other amino acids to be labeled).

-

"Light" amino acids (e.g., L-Isoleucine with natural isotope abundance).

-

"Heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-L-Isoleucine).

-

Dialyzed fetal bovine serum (dFBS).

-

Standard cell culture reagents and equipment.

-

Mass spectrometer.

Procedure:

-

Adaptation Phase: Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium. The "light" medium is supplemented with natural amino acids, while the "heavy" medium contains the stable isotope-labeled amino acids. This ensures complete incorporation of the labeled amino acids into the proteome of the "heavy" cell population.[2][3]

-

Experimental Phase: Treat the two cell populations according to the experimental design (e.g., drug treatment vs. control).[8]

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease (e.g., trypsin).

-

Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution mass spectrometry.

-

Data Analysis: Identify and quantify the relative abundance of peptides (and thus proteins) by comparing the signal intensities of the "light" and "heavy" isotopic pairs.[2]

¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol describes a general workflow for a ¹³C-MFA experiment using a ¹³C-labeled isoleucine tracer.

Materials:

-

Cell culture medium deficient in the nutrient to be traced (e.g., isoleucine-free medium).

-

¹³C-labeled tracer (e.g., [U-¹³C₆]-Isoleucine).

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system.

-

Metabolite extraction reagents (e.g., cold methanol).

Procedure:

-

Cell Culture and Labeling: Culture cells in a medium containing the ¹³C-labeled isoleucine tracer until they reach a metabolic steady state.[5]

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).[14]

-

Sample Preparation: Prepare the metabolite extracts for MS analysis. This may involve derivatization to improve volatility for GC-MS.

-

Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites using GC-MS or LC-MS.[5]

-

Flux Calculation: Use specialized software to calculate the intracellular metabolic fluxes that best explain the measured isotopic labeling patterns. This involves fitting the experimental data to a metabolic network model.[15]

Measurement of Muscle Protein Synthesis Rate

This protocol outlines the flooding dose technique for measuring the fractional rate of protein synthesis (FSR) in muscle tissue.

Materials:

-

Labeled amino acid tracer (e.g., L-[¹³C₆]-Isoleucine).

-

Unlabeled amino acid for the "flooding" dose.

-

Anesthesia (if required for animal studies).

-

Tissue homogenization equipment.

-

LC-MS or GC-MS for amino acid analysis.

Procedure:

-

Tracer Administration: Administer a large ("flooding") dose of the unlabeled amino acid containing a known enrichment of the labeled tracer to the subject (e.g., via intravenous infusion). This ensures rapid equilibration of the tracer in the precursor pool for protein synthesis.

-

Tissue Sampling: At a defined time point after tracer administration (typically 30-60 minutes), obtain a muscle tissue biopsy.

-

Sample Processing: Immediately freeze the tissue sample in liquid nitrogen. Homogenize the tissue and separate the protein and free amino acid fractions.

-

Amino Acid Analysis: Hydrolyze the protein fraction to its constituent amino acids. Measure the isotopic enrichment of the tracer amino acid in both the free (precursor) and protein-bound fractions using MS.[7]

-

FSR Calculation: Calculate the fractional synthesis rate using the following formula: FSR (%/hr) = (E_protein / E_precursor) * (1 / t) * 100, where E_protein is the enrichment of the tracer in the protein-bound pool, E_precursor is the enrichment of the tracer in the free amino acid pool, and t is the time in hours.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of labeled isoleucine.

Caption: The mTOR Signaling Pathway, highlighting the role of isoleucine in its activation.

Caption: A generalized experimental workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Caption: A typical experimental workflow for ¹³C-Metabolic Flux Analysis (MFA).

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 6. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 10. benchchem.com [benchchem.com]

- 11. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. youtube.com [youtube.com]

- 14. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of L-Isoleucine-¹³C₆,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of L-Isoleucine-¹³C₆,¹⁵N, a critical reagent in advanced biomedical research. This document details the methodologies for determining isotopic enrichment, presents typical purity data, and outlines its application in key experimental workflows.

L-Isoleucine-¹³C₆,¹⁵N is an isotopically labeled version of the essential amino acid L-isoleucine, where all six carbon atoms are replaced with the stable isotope ¹³C, and the nitrogen atom is replaced with the stable isotope ¹⁵N. This labeling makes it an invaluable tool for use as an internal standard and a tracer in a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary applications are in quantitative proteomics, metabolomics, and metabolic flux analysis.[2]

Data on Isotopic Purity

The isotopic purity of L-Isoleucine-¹³C₆,¹⁵N is a critical parameter that directly impacts the accuracy and reliability of experimental results. High isotopic enrichment minimizes interference from naturally occurring isotopes and ensures precise quantification. The data presented below is representative of commercially available L-Isoleucine-¹³C₆,¹⁵N and the analytical parameters used for its characterization.

| Parameter | Typical Specification | Analysis Method | Reference |

| ¹³C Isotopic Enrichment | ≥ 98 atom % | Mass Spectrometry, NMR Spectroscopy | [3] |

| ¹⁵N Isotopic Enrichment | ≥ 98 atom % | Mass Spectrometry, NMR Spectroscopy | [3] |

| Chemical Purity | ≥ 95% (CP) | HPLC, NMR Spectroscopy |

Table 1: Typical Isotopic and Chemical Purity of L-Isoleucine-¹³C₆,¹⁵N

| Analytical Technique | Key Parameters and Observations |

| Mass Spectrometry (MS) | Mass Shift: M+7 (compared to unlabeled L-Isoleucine).[4] Fragmentation: Characteristic fragmentation patterns are used to confirm the location of the isotopic labels. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR: Shows signals corresponding to the six labeled carbon atoms, with chemical shifts indicative of their positions in the molecule. ¹⁵N NMR: A single resonance corresponding to the labeled nitrogen atom. ¹H NMR: The proton spectrum is simplified due to ¹³C-¹H and ¹⁵N-¹H coupling, which can be used to confirm the labeling pattern. |

Table 2: Key Analytical Characteristics for Purity Assessment

Experimental Protocols

Accurate determination of the isotopic purity of L-Isoleucine-¹³C₆,¹⁵N is crucial for its effective use in research. The following are detailed methodologies for the key analytical techniques employed for this purpose.

Isotopic Purity Determination by Mass Spectrometry (GC-MS and LC-MS/MS)

Mass spectrometry is a primary technique for assessing isotopic enrichment due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio.

a) Sample Preparation:

-

Derivatization (for GC-MS): To increase volatility for GC analysis, L-isoleucine is often derivatized. A common method is the formation of N-acetyl methyl esters.[4]

-

Dry the L-Isoleucine-¹³C₆,¹⁵N sample under a stream of nitrogen.

-

Add acidified methanol and heat to form the methyl ester.

-

Evaporate the methanol and acetylate the amino group using a mixture of acetic anhydride, trimethylamine, and acetone.[5]

-

Extract the derivatized product into an organic solvent (e.g., ethyl acetate) for injection into the GC-MS.[5]

-

-

Direct Infusion or LC-MS/MS: For LC-MS/MS, derivatization is often not required.[6] The sample can be dissolved in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid, and directly injected into the LC-MS/MS system.

b) Instrumentation and Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity column (e.g., DB-5) is typically used.

-

Temperature Program: An optimized temperature gradient is employed to ensure good separation of the analyte from any impurities.

-

Injection: Splitless injection is often used to maximize sensitivity.

-

Mass Spectrometer: Operated in either full scan mode to observe the entire mass spectrum or selected ion monitoring (SIM) mode for targeted analysis of the molecular ions of labeled and unlabeled isoleucine.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Column: A reversed-phase C18 column or a mixed-mode column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with an additive like formic acid is used for elution.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, TOF) is used.[7] Selected reaction monitoring (SRM) is a highly specific and sensitive method for quantification.[8]

-

SRM Transitions for L-Isoleucine:

-

Unlabeled: 132.1 → 86

-

L-Isoleucine-¹³C₆,¹⁵N: 139.1 → 92[8]

-

-

-

c) Data Analysis:

-

Acquire the mass spectra of both the labeled sample and an unlabeled L-isoleucine standard.

-

Integrate the peak areas of the molecular ion clusters for both the labeled (M+7) and unlabeled (M) species.

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = [Area(M+7) / (Area(M) + Area(M+7))] x 100

-

-

Correct for the natural abundance of ¹³C and ¹⁵N in the unlabeled standard for more accurate calculations.

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of isotopic labels and quantify their enrichment.

a) Sample Preparation:

-

Dissolve a known amount of the L-Isoleucine-¹³C₆,¹⁵N in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add an internal standard with a known concentration and a distinct NMR signal for quantitative analysis (qNMR).

b) Instrumentation and Analysis:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and ¹⁵N spectra.

-

¹H NMR: The spectrum will show characteristic splitting patterns due to J-coupling between protons and the adjacent ¹³C and ¹⁵N nuclei. The absence of signals corresponding to unlabeled isoleucine at the specific labeled positions confirms high isotopic enrichment.

-

¹³C NMR: A proton-decoupled ¹³C spectrum will show six distinct signals for the labeled carbons. The high intensity of these signals relative to the natural abundance ¹³C signals confirms high enrichment.

-

¹⁵N NMR: A proton-decoupled ¹⁵N spectrum will show a single signal for the labeled nitrogen.

c) Data Analysis (Quantitative NMR - qNMR):

-

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

-

Integrate the signals corresponding to the protons of L-Isoleucine-¹³C₆,¹⁵N and the internal standard.

-

Calculate the concentration and thereby the purity of the labeled compound based on the known concentration of the internal standard.

-

The absence or minimal presence of signals corresponding to the unlabeled L-isoleucine confirms high isotopic purity.

Applications and Workflows

The high isotopic purity of L-Isoleucine-¹³C₆,¹⁵N is fundamental to its utility in various research applications. Below are diagrams illustrating key experimental workflows where this labeled amino acid is employed.

Caption: Workflow for Quantitative Proteomics using SILAC.

Caption: Workflow for ¹³C Metabolic Flux Analysis (MFA).

Caption: L-Isoleucine Biosynthesis Pathway.

Caption: L-Isoleucine Degradation Pathway.

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 3. researchgate.net [researchgate.net]

- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. almacgroup.com [almacgroup.com]

- 8. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to L-Isoleucine-13C6,15N: From Commercial Suppliers to Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the procurement and application of L-Isoleucine fully labeled with Carbon-13 (¹³C₆) and Nitrogen-15 (¹⁵N). This stable isotope-labeled amino acid is a critical tool in advanced research methodologies, enabling precise and quantitative analysis of complex biological processes. This document provides a detailed overview of commercial suppliers, product specifications, and experimental protocols for its primary applications in quantitative proteomics, metabolic flux analysis, and protein nuclear magnetic resonance (NMR) spectroscopy.

Commercial Suppliers and Product Specifications

A variety of reputable commercial suppliers offer L-Isoleucine-¹³C₆,¹⁵N for research purposes. The table below summarizes the key quantitative data from prominent vendors to facilitate informed purchasing decisions. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

| Supplier | Product Number | Isotopic Enrichment (%) | Chemical Purity (%) | Molecular Weight ( g/mol ) | CAS Number |

| Cambridge Isotope Laboratories, Inc. | CNLM-561-H | ¹³C, 99; ¹⁵N, 99[1] | ≥98[1] | 138.12[1] | 202468-35-7[1] |

| Sigma-Aldrich (Merck) | 608092 | ¹³C, 98; ¹⁵N, 98[2] | ≥95 (CP)[2] | 138.12[2] | 202468-35-7[2] |

| MedchemExpress | HY-N0771S9 | Not Specified | ≥98.0 | Not Specified | 202468-35-7[3] |

Core Applications and Experimental Methodologies

L-Isoleucine-¹³C₆,¹⁵N is a versatile tool employed in several cutting-edge research areas. The following sections detail the principles and provide exemplary experimental protocols for its major applications.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy for the accurate quantification of protein abundance between different cell populations.[4][5][6] In this method, cells are cultured in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) form of an essential amino acid, such as L-Isoleucine.[7][8] Over several cell divisions, the labeled amino acid is fully incorporated into the cellular proteome.[5] Following an experimental perturbation, the cell populations are combined, and the relative protein abundance is determined by mass spectrometry, which distinguishes between the light and heavy peptides based on their mass difference.[7]

This protocol outlines a general workflow for a SILAC experiment using L-Isoleucine-¹³C₆,¹⁵N.

a. Cell Culture and Labeling:

-

Select a cell line that is auxotrophic for isoleucine.

-

Culture two populations of cells in parallel. For the "heavy" population, use SILAC-grade DMEM or RPMI 1640 medium deficient in L-isoleucine. Supplement this medium with "heavy" L-Isoleucine-¹³C₆,¹⁵N at a concentration of 50-100 mg/L. For the "light" population, use the same base medium supplemented with "light" L-Isoleucine at the same concentration.

-

Add 10% dialyzed fetal bovine serum to both media to minimize the presence of unlabeled amino acids.

-

Culture the cells for at least five to six doublings to ensure complete incorporation (>97%) of the labeled amino acid.[9] This can be verified by a preliminary mass spectrometry analysis of a small cell sample.

b. Experimental Treatment and Sample Preparation:

-

Apply the desired experimental treatment (e.g., drug administration, gene knockdown) to one of the cell populations. The other population serves as the control.

-

After treatment, harvest both cell populations and wash them with ice-cold phosphate-buffered saline (PBS).

-

Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

c. Protein Digestion and Mass Spectrometry:

-

Take a desired amount of protein lysate (e.g., 100 µg) and perform in-solution or in-gel digestion with a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

-

Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

d. Data Analysis:

-

Use a specialized software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data.

-

The software will identify peptides and quantify the intensity ratios of the "heavy" and "light" isotopic pairs.

-

The SILAC ratio for each protein reflects its relative abundance between the two experimental conditions.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions.[1][10][11][12] By providing cells with a ¹³C-labeled substrate, such as L-Isoleucine-¹³C₆,¹⁵N, researchers can trace the path of the labeled atoms through the metabolic network.[10] The resulting labeling patterns in downstream metabolites are measured by mass spectrometry or NMR, and this information is used in computational models to estimate the fluxes through various pathways.[10][11]

This protocol provides a general framework for a ¹³C-MFA experiment.

a. Tracer Experiment:

-

Culture cells in a defined medium.

-

Replace the standard medium with a medium containing the ¹³C-labeled tracer, L-Isoleucine-¹³C₆,¹⁵N, at a known concentration.

-

Incubate the cells for a sufficient duration to reach isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This time needs to be determined empirically for the specific cell type and experimental conditions.[12]

b. Sample Quenching and Metabolite Extraction:

-

Rapidly quench cellular metabolism to prevent further enzymatic activity. A common method is to aspirate the medium and add a cold solvent mixture, such as 80:20 methanol:water at -80°C.

-

Scrape the cells in the cold solvent and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the metabolites.

c. Sample Analysis:

-

Dry the metabolite extract, for example, under a stream of nitrogen.

-

For GC-MS analysis, derivatize the metabolites to make them volatile. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the metabolites of interest.

-

Alternatively, for LC-MS analysis, resuspend the dried metabolites in a suitable solvent and analyze using an appropriate chromatography method coupled to a mass spectrometer.

d. Flux Estimation:

-

Use a software package for ¹³C-MFA (e.g., INCA, Metran) to estimate the metabolic fluxes.[11]

-

The software requires the metabolic network model, the measured mass isotopomer distributions, and any known extracellular fluxes (e.g., substrate uptake and product secretion rates) as input.

-

The software then calculates the intracellular fluxes that best fit the experimental data.

Protein Nuclear Magnetic Resonance (NMR) Spectroscopy

The use of stable isotope-labeled amino acids is fundamental to modern protein NMR spectroscopy, enabling the study of protein structure, dynamics, and interactions at atomic resolution.[13] By incorporating ¹³C and ¹⁵N, the spectral overlap in complex protein spectra is significantly reduced through the use of multidimensional heteronuclear NMR experiments.[12] L-Isoleucine-¹³C₆,¹⁵N can be used for uniform labeling of a protein or for selective labeling of isoleucine residues, which is particularly useful for studying large proteins or specific regions of interest.

This protocol describes the general steps for producing a ¹³C, ¹⁵N-labeled protein for NMR studies.

a. Protein Expression and Purification:

-

Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the protein of interest.

-

Grow the bacteria in a minimal medium (e.g., M9 medium) containing ¹⁵NH₄Cl as the sole nitrogen source and ¹³C₆-glucose as the sole carbon source for uniform labeling. For selective labeling of isoleucine, use a minimal medium with natural abundance glucose and supplement with L-Isoleucine-¹³C₆,¹⁵N.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches an appropriate optical density.

-

Harvest the cells by centrifugation and lyse them to release the protein.

-

Purify the labeled protein to homogeneity using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

b. NMR Sample Preparation and Spectroscopy:

-

Concentrate the purified, labeled protein to a suitable concentration for NMR (typically 0.1 - 1 mM).

-

Exchange the protein into an appropriate NMR buffer (e.g., phosphate or Tris buffer) with a specific pH and containing a small percentage of D₂O for the lock signal.

-

Acquire a series of multidimensional NMR experiments on a high-field NMR spectrometer equipped with a cryoprobe. Common experiments for backbone and side-chain resonance assignment include:

-

¹H-¹⁵N HSQC

-

HNCA, HN(CO)CA

-

HNCACB, CBCA(CO)NH

-

HNCO, HN(CA)CO

-

(H)CC(CO)NH, H(CC)(CO)NH

-

-

For structural studies, acquire Nuclear Overhauser Effect (NOE) spectroscopy experiments (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC) to obtain distance restraints.

c. Data Processing and Analysis:

-

Process the NMR data using software such as NMRPipe or TopSpin.

-

Analyze the spectra to assign the chemical shifts of the protein's atoms using software like CCPNmr Analysis or CARA.

-

Use the assigned chemical shifts and NOE-derived distance restraints to calculate the three-dimensional structure of the protein with programs like CYANA or XPLOR-NIH.

Conclusion

L-Isoleucine-¹³C₆,¹⁵N is an invaluable reagent for researchers in the life sciences. Its application in SILAC-based proteomics, metabolic flux analysis, and protein NMR spectroscopy provides deep insights into cellular function, metabolism, and molecular structure. This guide has provided a foundational understanding of the available commercial sources and detailed experimental frameworks for the core applications of this powerful research tool. By following these guidelines and adapting them to specific experimental needs, researchers can effectively harness the potential of stable isotope labeling to advance their scientific discoveries.

References

- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 6. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. d-nb.info [d-nb.info]

- 13. protein-nmr.org.uk [protein-nmr.org.uk]

An In-depth Technical Guide to the Safety of L-Isoleucine-¹³C₆,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in quantitative proteomics and metabolic studies. This document synthesizes available safety data, outlines relevant experimental methodologies, and illustrates key biological and experimental pathways to ensure safe handling and informed use of this compound.

Substance Identification and Safety Overview

L-Isoleucine-¹³C₆,¹⁵N is a non-radioactive, isotopically labeled form of the essential amino acid L-isoleucine. The carbon and nitrogen atoms in its structure have been replaced with the stable isotopes ¹³C and ¹⁵N, respectively. This labeling allows for its use as a tracer in mass spectrometry-based analyses without the risks associated with radioactive isotopes.

According to the Safety Data Sheet (SDS) provided by major suppliers, L-Isoleucine-¹³C₆,¹⁵N is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is intended for laboratory research use only.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₁₃¹⁵NO₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2][3][4] |

| CAS Number | 202468-35-7 | [2][3][4] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98% | [3][4] |

| Storage Temperature | Room temperature, away from light and moisture. For long-term storage as a solid, -20°C is recommended. In solvent, -80°C for up to 6 months. | [3][4] |

Toxicological Data

The toxicological profile of L-Isoleucine-¹³C₆,¹⁵N is comparable to that of naturally occurring L-isoleucine, which is a fundamental component of proteins and essential for human nutrition. The primary toxicological data available is for acute oral toxicity.

Table 2: Acute Toxicity Data

| Test | Species | Route | Result | Reference |

| LD₅₀ | Rat (female) | Oral | > 2,000 mg/kg | [1] |

This result indicates a very low acute toxicity profile. Further toxicological assessments on the unlabeled L-isoleucine have also shown it to be non-irritant to the skin and eyes and not a dermal sensitizer.[5]

Experimental Protocols

Acute Oral Toxicity (LD₅₀) Test Protocol (General Guideline)

The LD₅₀ value for L-Isoleucine-¹³C₆,¹⁵N was determined using a standard acute oral toxicity study design. While the specific details of the study for this exact compound are not publicly available, a typical protocol, often following OECD guidelines, is described below. The "limit test" is a common approach for substances expected to have low toxicity.[6]

Objective: To determine the single dose of a substance that causes the death of 50% of a group of test animals. For low-toxicity substances, a limit test is performed to demonstrate that the LD₅₀ is above a certain dose level.[6][7]

Methodology:

-

Animal Model: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (often females, as they can be more sensitive) are used.[6]

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least five days before the study.

-

Fasting: Animals are fasted overnight prior to dosing.[6]

-

Dose Administration: A single dose of the test substance (in this case, >2,000 mg/kg body weight) is administered to a group of animals via oral gavage.[1][6]

-

Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[6]

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

The result of >2,000 mg/kg indicates that at the highest tested dose, less than 50% of the animals showed mortality, confirming the substance's low acute toxicity.

Signaling and Metabolic Pathways

Isoleucine Catabolism

L-isoleucine is both a glucogenic and a ketogenic amino acid. Its catabolism is a multi-step process that occurs primarily in the mitochondria of muscle cells. The carbon skeleton is ultimately converted into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[8][9][10]

Caption: Simplified overview of the L-isoleucine catabolic pathway.

Experimental Workflows

SILAC Experimental Workflow

L-Isoleucine-¹³C₆,¹⁵N is commonly used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.

Caption: A typical workflow for a SILAC-based quantitative proteomics experiment.

Methodology for SILAC:

-

Adaptation Phase: Two populations of cells are cultured in parallel. One is grown in "light" medium containing natural L-isoleucine, while the other is grown in "heavy" medium where natural L-isoleucine is replaced with L-Isoleucine-¹³C₆,¹⁵N. The cells are cultured for several generations to ensure complete incorporation of the labeled amino acid into the proteome.[11]

-

Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., treatment vs. control).[12][11]

-

Sample Preparation: The "light" and "heavy" cell populations are combined, typically in a 1:1 ratio. The combined cell lysate is then processed, which includes protein extraction and enzymatic digestion (e.g., with trypsin) to generate peptides.[12][13]

-

Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometer detects pairs of chemically identical peptides that differ only in their mass due to the isotopic labeling. The ratio of the signal intensities of the "heavy" and "light" peptide pairs is used to determine the relative abundance of the corresponding protein in the two original cell populations.

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Avoid inhalation of dust.[1]

-

Handle in accordance with good industrial hygiene and safety practices.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

For long-term stability, especially in solution, storage at low temperatures (-20°C to -80°C) is recommended to prevent degradation.[3][14]

Conclusion

L-Isoleucine-¹³C₆,¹⁵N is a safe and stable compound for laboratory use. Its toxicological profile is characterized by low acute toxicity, and it is not classified as a hazardous substance. The primary applications of this compound, such as in SILAC-based proteomics, leverage its non-radioactive nature to provide a safe and effective means for quantitative analysis in biological systems. Researchers and drug development professionals can handle this compound with confidence by adhering to standard laboratory safety practices.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. L-异亮氨酸-13C6,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]

- 5. thepoultrysite.com [thepoultrysite.com]

- 6. fda.gov [fda.gov]

- 7. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 8. Isoleucine - Wikipedia [en.wikipedia.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of L-Isoleucine-13C6,15N: A Technical Guide to Storage and Handling

For researchers, scientists, and drug development professionals, the integrity of isotopically labeled compounds is paramount to the accuracy and reproducibility of experimental results. This in-depth technical guide provides core information on the optimal storage conditions for L-Isoleucine-13C6,15N, a critical reagent in metabolic research, proteomics, and drug development, alongside detailed experimental protocols for its application.

This compound is a stable, non-radioactive isotopically labeled essential amino acid. Its use as an internal standard in mass spectrometry-based quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for precise tracking and quantification of proteins and metabolites.[1][2] However, its chemical stability and purity can be compromised by improper storage and handling, leading to potential degradation and affecting experimental outcomes.

Optimal Storage Conditions for this compound

To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the manufacturer's storage recommendations. The following table summarizes the key storage parameters for the solid compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Varies by supplier: Room temperature, Refrigerated (+2°C to +8°C), or Frozen (-20°C) is commonly recommended.[3][4][5][6] | Minimizes the rate of potential chemical degradation. Lower temperatures are generally preferred for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects the compound from oxidation and reaction with atmospheric components. |

| Moisture | Store in a desiccated environment. | L-Isoleucine is hygroscopic and can absorb moisture, which may lead to degradation. |

| Light | Protect from light. | Exposure to light, particularly UV radiation, can induce photochemical degradation. |

Experimental Protocols

The proper handling and use of this compound are critical for successful experimental outcomes. Below are detailed protocols for its application in SILAC experiments and as an internal standard in mass spectrometry.

Preparation of this compound Stock Solution for SILAC Media

This protocol outlines the steps for preparing a stock solution of this compound to be used in cell culture media for SILAC experiments.

Materials:

-

This compound (solid)

-

Sterile, amino acid-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile, conical tubes (15 mL or 50 mL)

-

Sterile, 0.22 µm syringe filter

-

Calibrated analytical balance

-

Laminar flow hood

Procedure:

-

Weighing: In a laminar flow hood, carefully weigh the desired amount of this compound using a calibrated analytical balance. Best practices for handling solid isotopically labeled amino acids include using anti-static weigh boats and ensuring the balance is in a draft-free environment to minimize measurement errors.

-

Dissolution: Transfer the weighed amino acid to a sterile conical tube. Add a precise volume of sterile, amino acid-free cell culture medium to achieve the desired stock solution concentration. The final concentration will depend on the specific cell line and experimental design, but a common starting point for amino acids in SILAC media is in the range of 50-100 mg/L.[10]

-

Mixing: Gently vortex or swirl the tube until the this compound is completely dissolved. Avoid vigorous shaking to prevent protein denaturation if the medium contains supplements.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

General Workflow for a SILAC Experiment using this compound

This workflow provides a general overview of a typical SILAC experiment. Specific parameters may need to be optimized based on the cell line and experimental goals.[][12]

1. Cell Culture and Labeling:

-

Culture two populations of cells. One population is grown in "light" medium containing natural L-isoleucine, and the other in "heavy" medium where natural L-isoleucine is replaced with this compound.

-

Cells should be cultured for at least five to six doublings to ensure complete incorporation (>97%) of the labeled amino acid into the proteome.[12]

2. Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment) to one cell population while the other serves as a control.

3. Cell Harvesting and Lysis:

-

Harvest both "light" and "heavy" cell populations.

-

Lyse the cells using a suitable lysis buffer to extract the proteins.

4. Protein Quantification and Mixing:

-

Determine the protein concentration of each lysate using a standard protein assay.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

5. Sample Preparation for Mass Spectrometry:

-

Reduction and Alkylation: Reduce disulfide bonds in the protein mixture using a reducing agent like dithiothreitol (DTT), followed by alkylation of the resulting free thiols with a reagent such as iodoacetamide (IAA) to prevent disulfide bond reformation.

-

Protein Digestion: Digest the proteins into peptides using a protease, most commonly trypsin.

-

Peptide Cleanup: Desalt and concentrate the peptide mixture using a solid-phase extraction (SPE) method, such as C18 tips.

6. LC-MS/MS Analysis:

-

Analyze the prepared peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the isotopic label.

7. Data Analysis:

-

Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Caption: Workflow for Handling and Storage of this compound.

Caption: General Experimental Workflow for SILAC.

By adhering to these storage and handling guidelines, researchers can ensure the quality and reliability of their this compound, thereby enhancing the accuracy and reproducibility of their experimental data in critical research and development applications.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]

- 6. L-Leucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-281-H-0.1 [isotope.com]

- 7. Kinetic nitrogen isotope effects of 18 amino acids degradation during burning processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L-Isoleucine-¹³C₆,¹⁵N in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Isoleucine-¹³C₆,¹⁵N is a stable isotope-labeled form of the essential amino-acid L-isoleucine. Containing six carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom, this isotopologue serves as a powerful tool in mass spectrometry-based quantitative analysis. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be used as an internal standard for accurate quantification or as a tracer to follow the metabolic fate of isoleucine in biological systems. These application notes provide detailed protocols for the use of L-Isoleucine-¹³C₆,¹⁵N in quantitative proteomics, metabolic flux analysis, and as an internal standard for amino acid quantification.

Application 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a metabolic labeling strategy that allows for the quantitative comparison of protein abundances between different cell populations.[1][2] Cells are grown in media where a standard "light" amino acid is replaced with a "heavy" isotopic counterpart, such as L-Isoleucine-¹³C₆,¹⁵N. When the labeled and unlabeled cell populations are mixed, the mass difference between the heavy and light peptides allows for their relative quantification by mass spectrometry.

Experimental Protocol: SILAC Labeling and Sample Preparation

-

Cell Culture and Labeling:

-

Culture two populations of the same cell line.

-

One population is grown in "light" SILAC medium containing natural L-isoleucine.

-

The second population is cultured in "heavy" SILAC medium where L-isoleucine is replaced with L-Isoleucine-¹³C₆,¹⁵N.

-

Ensure cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acid.[3]

-

-

Experimental Treatment:

-

Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations separately.

-

Lyse the cells using a suitable lysis buffer to extract the proteins.

-

Determine the protein concentration for each lysate using a standard protein assay.

-

-

Protein Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Reduce the protein mixture with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Digest the proteins into peptides using an appropriate protease, such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS. The mass shift of +7 Da for peptides containing L-Isoleucine-¹³C₆,¹⁵N allows for their differentiation and quantification.

-

Data Presentation: Representative SILAC Quantification Data

| Protein | Peptide Sequence | Light m/z | Heavy m/z | Ratio (Heavy/Light) |

| Protein Kinase A | TI ADQLEETLNEK | 658.34 | 661.84 | 2.1 |

| Hexokinase-1 | VI FGAFGK | 432.25 | 435.75 | 0.5 |

| Actin, cytoplasmic 1 | SYELPDGQVITI GNER | 967.48 | 974.48 | 1.0 |

This table presents simulated data for illustrative purposes.

Experimental Workflow: SILAC

Application 2: Metabolic Flux Analysis of Branched-Chain Amino Acid (BCAA) Catabolism

L-Isoleucine-¹³C₆,¹⁵N can be used as a tracer to investigate the metabolic pathways of branched-chain amino acids (BCAAs). By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can quantify the flux through various metabolic routes, such as the tricarboxylic acid (TCA) cycle.[4][5]

Signaling Pathway: BCAA Catabolism

The catabolism of BCAAs, including isoleucine, begins with a transamination reaction followed by oxidative decarboxylation, yielding intermediates that can enter the TCA cycle.[6]

Experimental Protocol: Metabolic Flux Analysis using GC-MS

-

Cell Culture and Labeling:

-

Culture cells in a medium containing L-Isoleucine-¹³C₆,¹⁵N as the tracer.

-

Harvest cells at different time points to monitor the incorporation of the stable isotopes into metabolites.

-

-

Metabolite Extraction:

-

Quench metabolism rapidly, for example, with cold methanol.

-

Extract metabolites using a suitable solvent system.

-

-

Sample Derivatization for GC-MS:

-

Dry the metabolite extract.

-

Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is derivatization with MTBSTFA + 1% TBDMCS to form tBDMS derivatives.[7]

-

-

GC-MS Analysis:

-

Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions for each amino acid and other metabolites of interest.[8]

-

Data Presentation: Isotopic Enrichment in Metabolites

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) | M+7 (%) |

| Isoleucine | 20 | 5 | 5 | 10 | 15 | 15 | 15 | 15 |

| Glutamate | 80 | 10 | 5 | 3 | 2 | 0 | 0 | 0 |

| Succinate | 75 | 15 | 5 | 3 | 2 | 0 | 0 | 0 |

| Malate | 78 | 12 | 6 | 2 | 2 | 0 | 0 | 0 |

This table presents simulated data showing the percentage of different mass isotopologues for selected metabolites after labeling with L-Isoleucine-¹³C₆,¹⁵N, for illustrative purposes.

Application 3: Internal Standard for Amino Acid Quantification

L-Isoleucine-¹³C₆,¹⁵N is an ideal internal standard for the quantification of L-isoleucine in biological samples by isotope dilution mass spectrometry.[9][10] Because it co-elutes with the unlabeled analyte but is distinguished by its mass, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Experimental Protocol: LC-MS/MS Quantification of Isoleucine

-

Sample Preparation:

-

To a known volume or mass of the biological sample (e.g., plasma, urine), add a known amount of L-Isoleucine-¹³C₆,¹⁵N internal standard solution.

-

Precipitate proteins using a solvent like methanol or sulfosalicylic acid.[11]

-

Centrifuge the sample and collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto an LC-MS/MS system.

-

Separate amino acids using a suitable column, such as a mixed-mode or HILIC column.

-

Perform mass spectrometric detection using Multiple Reaction Monitoring (MRM) mode.

-

Data Presentation: Method Validation for Isoleucine Quantification

| Parameter | Value |

| Linearity (r²) | >0.995 |

| Lower Limit of Quantification (LLOQ) | 1 µM |

| Upper Limit of Quantification (ULOQ) | 500 µM |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 8% |

| Accuracy (% bias) | ± 10% |

This table presents typical validation parameters for an LC-MS/MS method for amino acid quantification.

Data Presentation: MRM Transitions for Isoleucine and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Isoleucine | 132.1 | 86.1 |

| L-Isoleucine-¹³C₆,¹⁵N | 139.1 | 92.1 |

Source: Adapted from Restek technical note and other similar methodologies.[11]

Logical Relationship: Isotope Dilution Mass Spectrometry

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 3. Branched Chain Amino Acids: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impaired branched-chain amino acid (BCAA) catabolism during adipocyte differentiation decreases glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

Application Notes and Protocols: L-Isoleucine-¹³C₆,¹⁵N in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Isoleucine-¹³C₆,¹⁵N in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure, dynamics, and interactions. Detailed protocols for protein expression and labeling, sample preparation, and NMR data acquisition are included.

Introduction

Stable isotope labeling with amino acids like L-Isoleucine-¹³C₆,¹⁵N is a cornerstone of modern biomolecular NMR.[1][2] By replacing the naturally low abundance ¹³C and ¹⁵N isotopes with highly enriched counterparts, researchers can significantly enhance NMR sensitivity and resolution.[3][] This enables the study of larger and more complex biological systems, providing critical insights for drug discovery and development. L-Isoleucine, being an essential amino acid, is incorporated into proteins during expression, making it an excellent probe for investigating protein structure and function.[5]

Key Applications

-

Protein Structure Determination: Dual labeling with ¹³C and ¹⁵N is essential for de novo protein structure determination using a suite of triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB).[1] These experiments allow for the sequential assignment of backbone and side-chain resonances.

-

Protein Dynamics Studies: Isotope labeling enables the measurement of relaxation parameters (T₁, T₂) and Nuclear Overhauser Effects (NOEs) for individual residues, providing insights into protein dynamics on various timescales.[6]

-

Ligand Binding and Drug Discovery: Chemical Shift Perturbation (CSP) analysis of ¹H-¹⁵N HSQC spectra upon ligand titration can identify binding sites and characterize protein-ligand interactions.[7]

-